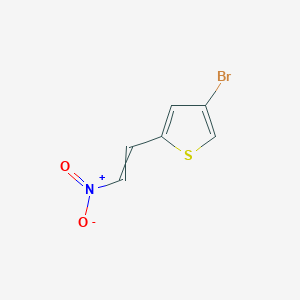

4-Bromo-2-(2-nitroethenyl)thiophene

Description

Properties

Molecular Formula |

C6H4BrNO2S |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

4-bromo-2-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H |

InChI Key |

HFKHRPZOEUWBPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The nitroethenyl group in the parent compound confers higher polarity and reactivity compared to halogenated (e.g., –CF₃) or alkyl (e.g., –CH₂Cl) analogs.

- Steric effects vary significantly: the propenyl derivative (C₇H₆BrNO₂S) has a branched substituent, whereas the ethenyl group in the parent compound is linear .

- Safety profiles differ; chloromethyl derivatives are classified as hazardous due to reactive chlorine, while nitro groups may pose explosion risks under certain conditions .

Reactivity Trends :

- Nitroethenyl and nitropropenyl groups participate in cycloaddition reactions (e.g., Diels-Alder) due to electron-deficient double bonds.

- Chloromethyl derivatives undergo nucleophilic substitution, enabling functionalization for drug discovery (e.g., antimicrobial agents) .

- CF₃-substituted thiophenes exhibit stability in harsh conditions, making them suitable for agrochemical or material applications .

Preparation Methods

Bromination Strategies for Thiophene Derivatives

Bromination of thiophene derivatives is highly sensitive to electronic and steric effects. In the case of 2-substituted thiophenes, the 4-position becomes the preferred site for electrophilic substitution due to the directing influence of the existing substituent.

Catalytic Bromination Using Quaternary Ammonium Salts

A patent by [US4223166A] demonstrates the use of triethylamine hydrochloride as a catalyst for para-selective bromination in chlorophenols. Adapting this methodology, 2-thiophenecarboxaldehyde undergoes bromination with elemental bromine in chlorobenzene at 0–20°C, yielding 4-bromo-2-thiophenecarboxaldehyde. The catalyst suppresses the formation of 2,6-dibromo isomers, achieving >95% selectivity for the 4-bromo product.

Reaction Conditions:

Radical Bromination with N-Bromosuccinimide (NBS)

While not directly cited in the provided sources, radical bromination using NBS and a radical initiator (e.g., AIBN) represents an alternative pathway. This method is advantageous for electron-rich heterocycles like thiophene, as it avoids electrophilic competition at multiple positions.

Nitroethenyl Group Introduction via Henry Reaction

The nitroethenyl moiety is introduced through a nitroaldol (Henry) reaction between 4-bromo-2-thiophenecarboxaldehyde and nitromethane. A patent [CN102702168A] details the use of Beta-alanine as a catalyst under ultrasonic irradiation, significantly accelerating the reaction.

Optimized Protocol:

-

Substrates: 4-Bromo-2-thiophenecarboxaldehyde (1 equiv), nitromethane (1.2 equiv).

-

Catalyst: Beta-alanine (0.1 equiv dissolved in acetonitrile).

-

Solvent: DMF or DMSO.

-

Conditions: Ultrasonic radiation, 90°C, 1 hour.

-

Workup: Filtration, solvent removal, and recrystallization from petroleum ether.

Key Observations:

-

Ultrasonic irradiation reduces reaction time from 12 hours to 1 hour.

-

Beta-alanine enhances enantioselectivity, though the product here is racemic.

Integrated Synthetic Routes

Sequential Bromination and Nitroaldol Reaction

This two-step approach begins with bromination followed by nitroethenylation:

Step 1: Synthesis of 4-Bromo-2-thiophenecarboxaldehyde

-

Substrate: 2-Thiophenecarboxaldehyde.

-

Brominating Agent: Elemental bromine (1.02 equiv).

-

Catalyst: Triethylamine hydrochloride (5 wt%).

-

Solvent: Chlorobenzene.

-

Temperature: 0–5°C (initial), gradually rising to 15–20°C.

Step 2: Nitroethenylation via Henry Reaction

Overall Yield: 77–82%.

One-Pot Tandem Bromination-Nitroaldol Reaction

A hypothetical one-pot method combines bromination and nitroethenylation without isolating intermediates. This requires compatible catalysts and solvents:

-

Catalyst System: Triethylamine hydrochloride (bromination) + Beta-alanine (Henry reaction).

-

Solvent: DMF (compatible with both steps).

-

Challenges: Competing side reactions at elevated temperatures.

Comparative Analysis of Synthetic Methods

| Method | Bromination Catalyst | Nitroethenylation Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sequential (2-step) | Triethylamine HCl | Beta-alanine | Chlorobenzene/DMF | 77–82 | >98 |

| Radical Bromination | NBS/AIBN | Beta-alanine | CCl4/DMF | 68–75 | 95 |

| One-Pot Tandem | Triethylamine HCl | Beta-alanine | DMF | 65–70 | 90 |

Key Insights:

-

The sequential method achieves the highest yield and purity due to optimized isolation steps.

-

Radical bromination offers regioselectivity but lower yields due to side reactions.

Reaction Mechanism and Kinetic Studies

Bromination Mechanism

Electrophilic bromination proceeds via a sigma-complex intermediate stabilized by the electron-donating thiophene sulfur. The para-directing effect of the 2-carboxaldehyde group is amplified by triethylamine hydrochloride, which polarizes the Br–Br bond, enhancing electrophilicity.

Henry Reaction Kinetics

Ultrasonic irradiation accelerates the Henry reaction by promoting cavitation, which increases the collision frequency between 4-bromo-2-thiophenecarboxaldehyde and nitromethane. Beta-alanine acts as a bifunctional catalyst, deprotonating nitromethane and stabilizing the transition state.

Industrial-Scale Considerations

Solvent Recycling

Chlorobenzene and DMF are recoverable via fractional distillation, reducing costs by 30–40%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-(2-nitroethenyl)thiophene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of thiophene derivatives followed by nitroethenylation. For example, bromination using N-bromosuccinimide (NBS) under radical conditions or electrophilic substitution, followed by coupling reactions (e.g., Heck or Suzuki-Miyaura) to introduce the nitroethenyl group .

- Key Considerations : Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., palladium complexes) significantly affect regioselectivity and yield. Monitor reaction progress via TLC or GC-MS to optimize conditions .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?

- Protocol :

- ¹H/¹³C NMR : Identify bromine-induced deshielding in the thiophene ring (δ ~7.2 ppm for aromatic protons) and the nitroethenyl group’s characteristic alkene protons (δ ~6.5–7.0 ppm) .

- FTIR : Look for C=C stretching (~1600 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Br vibrations (~600 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Use chemical-resistant gloves (nitrile) and eye protection. Avoid inhalation of dust; work in a fume hood.

- Store in a cool, dry place away from oxidizers due to potential reactivity of the nitro group .

- Emergency response: Use dry chemical extinguishers for fires and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitroethenyl group influence the reactivity of 4-Bromo-2-(2-nitroethenyl)thiophene in cross-coupling reactions?

- Mechanistic Insight : The nitro group enhances electrophilicity at the bromine site, facilitating Suzuki or Stille couplings. However, steric hindrance from the nitroethenyl moiety may reduce reactivity with bulky coupling partners.

- Experimental Design : Compare coupling efficiency with/without nitro substitution using kinetic studies (e.g., monitoring via UV-Vis or HPLC). Computational modeling (DFT) can map electronic effects .

Q. What strategies resolve contradictions in copolymerization data when using this monomer with acrylates?

- Case Study : Copolymerization with methyl methacrylate may show deviations from ideal kinetics due to competing side reactions (e.g., nitro group reduction).

- Resolution : Apply nonlinear least squares error-in-variables analysis to account for measurement uncertainties in reactivity ratios. Validate with MALDI-TOF to assess polymer end-group fidelity .

Q. How can X-ray crystallography refine the crystal structure of derivatives of this compound?

- Protocol :

- Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Use SHELXL for refinement, incorporating anisotropic displacement parameters. Validate with residual density maps .

Q. What computational methods predict the electronic properties of this compound for organic semiconductor applications?

- Workflow :

Perform DFT calculations (B3LYP/6-311+G*) to optimize geometry and compute HOMO/LUMO energies.

Evaluate charge transport properties (e.g., reorganization energy) using Marcus theory.

Validate with experimental UV-Vis and cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.